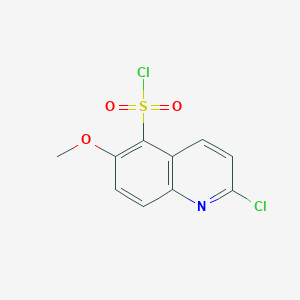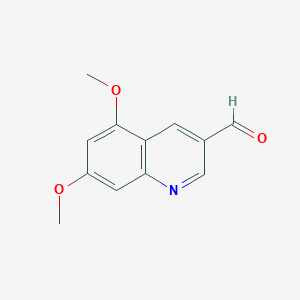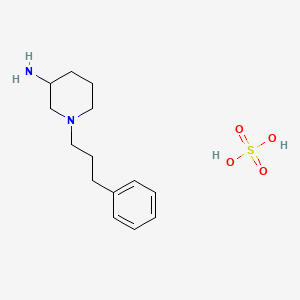
1-(3-Phenylpropyl)piperidin-3-amine sulfate
Vue d'ensemble
Description
1-(3-Phenylpropyl)piperidin-3-amine sulfate, also known as PPPAS, is a synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile compound and has a wide range of applications in research and development. PPPAS is a white, crystalline powder that is soluble in water and alcohol and has a melting point of 114-116°C. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
1-(3-Phenylpropyl)piperidin-3-amine sulfate is involved in the synthesis of compounds with various biological activities. For example, it is used in the synthesis of a compound that acts as an upregulator of the LDL receptor, indicating its potential in cholesterol management and cardiovascular diseases (Ito et al., 2002).
Role in Chemical Reactions
This compound also plays a crucial role in chemical reactions, such as the oxidation of amines to form nitroxyl radicals. These reactions are essential in creating intermediates for further chemical synthesis (Brede et al., 1998).
Catalytic Hydrogenation Studies
In catalytic hydrogenation, 1-(3-Phenylpropyl)piperidin-3-amine sulfate is used to investigate the hydrogenolytic splitting of certain compounds, providing insights into reaction mechanisms and stereochemical outcomes (Zondler & Pfleiderer, 1975).
Analytical and Medicinal Chemistry
The compound finds applications in the analytical characterization of psychoactive substances, aiding in the development of monitoring strategies for harm reduction purposes (Wallach et al., 2014). Additionally, it's used in the synthesis of intermediates for medications, such as Repaglinide, an oral medicine for diabetes (Liu, Huang, & Zhang, 2011).
Drug Carrier Systems
It is instrumental in the study of electrolyte complexes formed between dextran sulfate and amine structures, a key aspect of developing colloidal drug carrier systems (Choi et al., 2021).
Contribution to Organic Synthesis
This compound contributes to the synthesis of various organic compounds, such as functionalized piperidines, which are important in organic and medicinal chemistry (Khan, Parvin, & Choudhury, 2008).
Propriétés
IUPAC Name |
1-(3-phenylpropyl)piperidin-3-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.H2O4S/c15-14-9-5-11-16(12-14)10-4-8-13-6-2-1-3-7-13;1-5(2,3)4/h1-3,6-7,14H,4-5,8-12,15H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGQJULCGLLCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)piperidin-3-amine sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



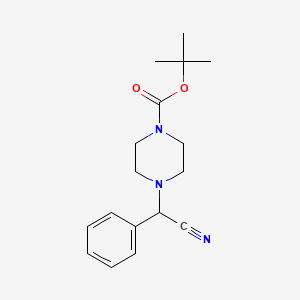

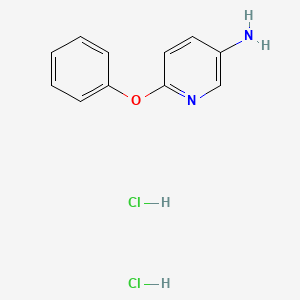
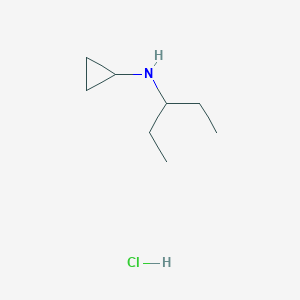
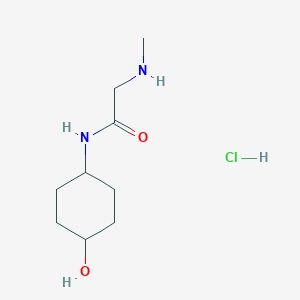
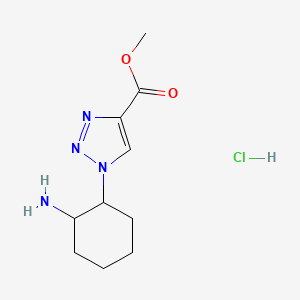
![9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride](/img/structure/B1419411.png)
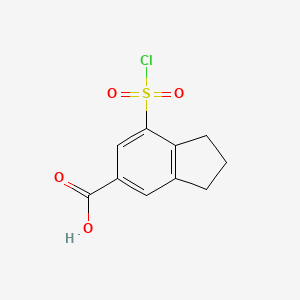
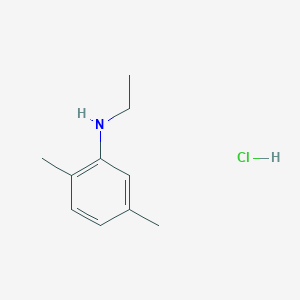
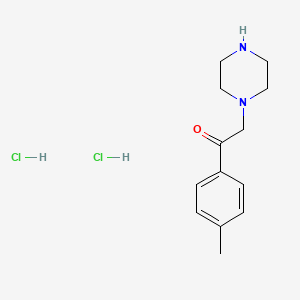
![Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1419418.png)
